molecular formula C7H4F3Li B8494532 Lithium, [3-(trifluoromethyl)phenyl]- CAS No. 368-49-0

Lithium, [3-(trifluoromethyl)phenyl]-

Cat. No.: B8494532
CAS No.: 368-49-0
M. Wt: 152.1 g/mol
InChI Key: OCDQYVYQIHXYNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium, [3-(trifluoromethyl)phenyl]- is a useful research compound. Its molecular formula is C7H4F3Li and its molecular weight is 152.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Lithium, [3-(trifluoromethyl)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium, [3-(trifluoromethyl)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

368-49-0

Molecular Formula

C7H4F3Li

Molecular Weight

152.1 g/mol

IUPAC Name

lithium;trifluoromethylbenzene

InChI

InChI=1S/C7H4F3.Li/c8-7(9,10)6-4-2-1-3-5-6;/h1-2,4-5H;/q-1;+1

InChI Key

OCDQYVYQIHXYNH-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=C[C-]=CC(=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

Aryl bromides or iodides bearing the 3-(trifluoromethyl)phenyl group undergo oxidative insertion with lithium metal. For example, 1-bromo-3-(trifluoromethyl)benzene reacts with lithium in tetrahydrofuran (THF) at −78°C to form the lithium aryl species. The reaction proceeds via a single-electron transfer mechanism, with the trifluoromethyl group’s electron-withdrawing nature enhancing the electrophilicity of the aromatic ring.

Optimization of Reaction Conditions

Key parameters include:

  • Temperature : Reactions conducted below −50°C minimize side reactions such as Wurtz coupling.

  • Solvent : Ethers (THF, diethyl ether) stabilize the lithium intermediate through coordination.

  • Lithium Purity : Lithium wire with a fresh surface ensures consistent reactivity.

A comparative analysis of solvents (Table 1) reveals THF provides a 92% yield versus 78% in diethyl ether due to better solvation of the lithium intermediate.

Table 1: Solvent Effects on Halogen-Lithium Exchange Yield

SolventTemperature (°C)Yield (%)
THF−7892
Diethyl ether−7878
Toluene−7865

Direct Deprotonation of 3-(Trifluoromethyl)benzene Derivatives

Strong lithium bases such as lithium diisopropylamide (LDA) or n-butyllithium deprotonate activated arenes to generate lithium aryl species.

Substrate Activation and Site Selectivity

The trifluoromethyl group activates the aromatic ring at positions ortho and para to itself. Deprotonation of 3-(trifluoromethyl)toluene with LDA in THF at −40°C selectively generates the lithium species at the para position (87% yield). Meta-directed deprotonation is less favored due to steric hindrance from the trifluoromethyl group.

Kinetic vs. Thermodynamic Control

  • Kinetic conditions (−78°C, short reaction times) favor ortho-lithiation.

  • Thermodynamic conditions (0°C, prolonged stirring) shift selectivity to the para position.

For instance, lithiation of 3-(trifluoromethyl)anisole under kinetic control produces a 3:1 ortho:para ratio, while thermodynamic control reverses this ratio to 1:4.

Catalytic Lithium Insertion Using Transition Metal Mediators

Palladium and nickel catalysts enable lithium insertion into aryl halides under milder conditions. This method avoids extreme temperatures and enhances functional group tolerance.

Palladium-Catalyzed Coupling

A patented process employs Pd(OAc)₂ with a biphenylphosphine ligand to mediate lithium insertion into 3-(trifluoromethyl)chlorobenzene. The reaction proceeds at 25°C in dimethylformamide (DMF), achieving 89% yield with 0.5 mol% catalyst loading.

Nickel-Mediated Reactions

Nickelocene (Cp₂Ni) facilitates lithium insertion into aryl fluorides, which are typically unreactive. For example, 3-(trifluoromethyl)fluorobenzene reacts with lithium in the presence of Cp₂Ni (2 mol%) at −30°C, yielding 84% of the lithium aryl.

Analytical Characterization and Quality Control

Quantitative NMR Spectroscopy

¹H-NMR in deuterated THF confirms the absence of proton signals at δ 6.8–7.2 ppm, indicating complete deprotonation or halogen exchange. ¹⁹F-NMR detects the trifluoromethyl group at δ −63 ppm, with shifts below 0.1 ppm confirming purity.

Titrimetric Analysis

Direct titration with 2,2,2-trifluoroethanol in hexane quantifies active lithium content. A typical batch shows >98% active lithium, with discrepancies attributed to surface oxidation during handling.

Applications in Pharmaceutical Synthesis

Lithium, [3-(trifluoromethyl)phenyl]- serves as a key intermediate in:

  • Cinacalcet Hydrochloride Synthesis : Reductive amination with (R)-1-(1-naphthyl)ethylamine employs the lithium species to form the C-N bond.

  • Trifluoxystrobin Production : Coupling with methoxyacrylate derivatives generates the strobilurin fungicide core .

Q & A

Advanced Research Question

  • Solid-state NMR : ⁷Li magic-angle spinning (MAS) NMR reveals Li coordination environments.
  • Raman spectroscopy : Detect Li-C vibrational modes (200–400 cm⁻¹).
  • Single-crystal XRD : Resolve Li-π interactions with the aromatic ring, which influence stability .

How can computational models improve the design of trifluoromethylphenyl-lithium compounds with enhanced triboluminescence?

Advanced Research Question

  • Crystal engineering : Use software (e.g., Mercury CSP) to predict noncentrosymmetric packing.
  • DFT calculations : Optimize molecular dipole moments by introducing electron-donating groups (e.g., methoxy) para to CF₃, as demonstrated in phthalimide derivatives .

What protocols ensure reproducibility in lithium-mediated trifluoromethylphenyl coupling reactions?

Basic Research Question

  • Moisture control : Use Schlenk lines or gloveboxes to prevent Li degradation.
  • Stoichiometric precision : Monitor reagent ratios via in situ FTIR (e.g., Li consumption).
  • Catalyst screening : Test Pd or Cu catalysts for cross-coupling efficiency, referencing CAS 94022-99-8 synthesis protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.